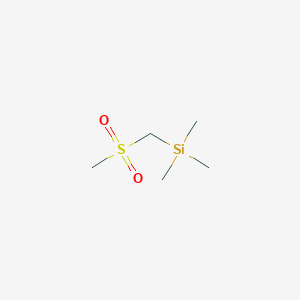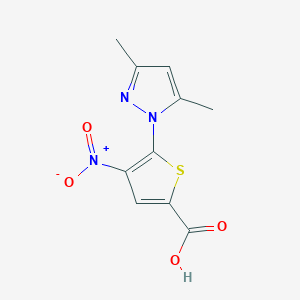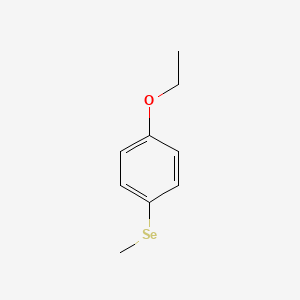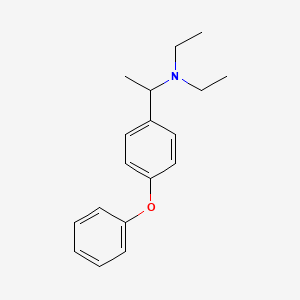
Trimethyl(methylsulfonylmethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(methylsulfonylmethyl)silane is an organosilicon compound with the molecular formula C5H14O2SSi. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silicon atom bonded to three methyl groups and a methylsulfonylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(methylsulfonylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methylsulfonylmethane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. The raw materials are carefully selected, and the reaction conditions are optimized to minimize impurities and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(methylsulfonylmethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form silanes and other reduced silicon-containing compounds.
Substitution: The methylsulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanes, sulfoxides, sulfones, and various substituted organosilicon compounds .
Aplicaciones Científicas De Investigación
Trimethyl(methylsulfonylmethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials
Mecanismo De Acción
The mechanism of action of trimethyl(methylsulfonylmethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and other elements, facilitating the formation of stable compounds. The methylsulfonylmethyl group can undergo nucleophilic and electrophilic reactions, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH.
Uniqueness
Trimethyl(methylsulfonylmethyl)silane is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other silanes may not be suitable .
Propiedades
Fórmula molecular |
C5H14O2SSi |
|---|---|
Peso molecular |
166.32 g/mol |
Nombre IUPAC |
trimethyl(methylsulfonylmethyl)silane |
InChI |
InChI=1S/C5H14O2SSi/c1-8(6,7)5-9(2,3)4/h5H2,1-4H3 |
Clave InChI |
ITXXARMDLFYXRY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)

![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)






![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
